molecular formula C11H22N2O B11716006 (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

Cat. No.: B11716006
M. Wt: 198.31 g/mol
InChI Key: MMZAFWCXLNNEHM-WHXUTIOJSA-N
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Description

(9S)-1-methyl-5-propyl-3,7-diazabicyclo[331]nonan-9-ol is a bicyclic compound that features a unique structure with a diazabicyclo nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol typically involves the following steps:

    Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 9-position can be introduced through a hydroxylation reaction. This can be done using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Methylation and Propylation: The methyl and propyl groups can be introduced through alkylation reactions using methyl iodide and propyl bromide, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a catalyst or stabilizer.

Mechanism of Action

The mechanism of action of (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (9S)-1-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Lacks the propyl group, which may affect its binding affinity and biological activity.

    (9S)-1-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Lacks the methyl group, which may influence its chemical reactivity and stability.

    (9S)-1-methyl-5-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Contains an ethyl group instead of a propyl group, which may alter its physical and chemical properties.

Uniqueness

The presence of both methyl and propyl groups in (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol contributes to its unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C11H22N2O/c1-3-4-11-7-12-5-10(2,9(11)14)6-13-8-11/h9,12-14H,3-8H2,1-2H3/t9-,10?,11?/m0/s1

InChI Key

MMZAFWCXLNNEHM-WHXUTIOJSA-N

Isomeric SMILES

CCCC12CNCC([C@@H]1O)(CNC2)C

Canonical SMILES

CCCC12CNCC(C1O)(CNC2)C

Origin of Product

United States

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